molecular formula C13H18N2O3 B3053362 tert-butyl N-[(2-methylbenzoyl)amino]carbamate CAS No. 5335-34-2

tert-butyl N-[(2-methylbenzoyl)amino]carbamate

Cat. No.: B3053362
CAS No.: 5335-34-2
M. Wt: 250.29 g/mol
InChI Key: CDXONFDABIHHRH-UHFFFAOYSA-N
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Description

Tert-butyl N-[(2-methylbenzoyl)amino]carbamate is an organic compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol. It is commonly used in organic synthesis, particularly as a protecting group for amines due to its stability under mild conditions .

Scientific Research Applications

Tert-butyl N-[(2-methylbenzoyl)amino]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of fine chemicals and specialty materials.

Safety and Hazards

“tert-butyl N-[(2-methylbenzoyl)amino]carbamate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-methylbenzoyl)amino]carbamate typically involves the reaction of tert-butyl carbamate with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2-methylbenzoyl)amino]carbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic conditions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Substituted carbamates and ureas

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Another carbamate used as a protecting group.

    Benzyl carbamate: Similar protecting group with a benzyl moiety.

    Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis.

Uniqueness

Tert-butyl N-[(2-methylbenzoyl)amino]carbamate is unique due to its specific combination of tert-butyl and 2-methylbenzoyl groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic sequences where selective deprotection is required .

Properties

IUPAC Name

tert-butyl N-[(2-methylbenzoyl)amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9-7-5-6-8-10(9)11(16)14-15-12(17)18-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXONFDABIHHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367031
Record name tert-butyl N-[(2-methylbenzoyl)amino]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5335-34-2
Record name tert-butyl N-[(2-methylbenzoyl)amino]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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